molecular formula C11H16F3NO4 B6338029 (S)-1-(t-Butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 1393524-23-6

(S)-1-(t-Butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No. B6338029
CAS RN: 1393524-23-6
M. Wt: 283.24 g/mol
InChI Key: YBJQIQYOUVHHSZ-JTQLQIEISA-N
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Description

(S)-1-(t-Butoxycarbonyl)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid, commonly referred to as (S)-tBuFMP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a chiral molecule with a unique structure and chemical properties, making it useful for synthesizing other compounds and in a variety of laboratory experiments.

Mechanism of Action

(S)-tBuFMP is a chiral molecule, meaning it has two different optical isomers, or enantiomers, which can exist in either a right-handed or left-handed version. This property makes it useful for synthesizing other compounds and in a variety of laboratory experiments. It can act as an acid-base catalyst, allowing it to facilitate the formation of bonds between molecules. It can also act as an enzyme inhibitor, blocking the activity of certain enzymes in biological systems.
Biochemical and Physiological Effects
(S)-tBuFMP has been shown to have a variety of biochemical and physiological effects. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It can also bind to certain proteins and receptors in the body, modulating their activity and influencing the body’s response to various stimuli. In addition, it has been shown to have anti-inflammatory, antifungal, and antiviral properties.

Advantages and Limitations for Lab Experiments

(S)-tBuFMP has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also soluble in most organic solvents, making it easy to work with in the lab. However, it is not very soluble in water, which can limit its use in certain experiments. Additionally, its chiral nature can make it difficult to work with in some cases, as the wrong enantiomer may be produced in some reactions.

Future Directions

There are many potential future directions for (S)-tBuFMP. It could be used to develop new drugs, materials, and catalysts. It could also be used to study the structure and function of proteins and to investigate the effects of environmental factors on biological systems. Additionally, it could be used to synthesize other compounds and to study enzyme-catalyzed reactions. Finally, its antioxidant and anti-inflammatory properties could be further explored for potential therapeutic applications.

Synthesis Methods

(S)-tBuFMP can be synthesized through a two-step process. The first step involves the reaction of trifluoromethylpyrrolidine-2-carboxylic acid with t-butylchloroformate in the presence of triethylamine to form the intermediate (S)-2-(t-butoxycarbonyl)-trifluoromethylpyrrolidine-2-carboxylic acid. The second step involves the reaction of the intermediate with potassium carbonate in the presence of dimethylformamide to form the desired (S)-tBuFMP.

Scientific Research Applications

(S)-tBuFMP has been used in many scientific research applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the development of new drugs. It has also been used to study the structure and function of proteins, to develop new materials, and to investigate the effects of environmental factors on biological systems.

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-6-4-5-10(15,7(16)17)11(12,13)14/h4-6H2,1-3H3,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJQIQYOUVHHSZ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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